molecular formula C16H24FN3 B5194396 1-(2-Fluorophenyl)-4-(1-methylpiperidin-4-yl)piperazine

1-(2-Fluorophenyl)-4-(1-methylpiperidin-4-yl)piperazine

Cat. No.: B5194396
M. Wt: 277.38 g/mol
InChI Key: OGTLFZGYLKQZRM-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-(1-methylpiperidin-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group and a methylpiperidinyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-(1-methylpiperidin-4-yl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and 1-methylpiperidine.

    Formation of Intermediate: The first step involves the reaction of 2-fluoroaniline with a suitable reagent to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization with 1-methylpiperidine to form the desired piperazine derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-(1-methylpiperidin-4-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

1-(2-Fluorophenyl)-4-(1-methylpiperidin-4-yl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in biological assays to study receptor binding and activity.

    Industrial Applications: The compound may be utilized in the synthesis of other chemical intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-(1-methylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine
  • 1-(2-Bromophenyl)-4-(1-methylpiperidin-4-yl)piperazine
  • 1-(2-Methylphenyl)-4-(1-methylpiperidin-4-yl)piperazine

Uniqueness

1-(2-Fluorophenyl)-4-(1-methylpiperidin-4-yl)piperazine is unique due to the presence of the fluorine atom in the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-(1-methylpiperidin-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3/c1-18-8-6-14(7-9-18)19-10-12-20(13-11-19)16-5-3-2-4-15(16)17/h2-5,14H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTLFZGYLKQZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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